![molecular formula C11H12N2O B067403 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 181995-80-2](/img/structure/B67403.png)
6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, also known as PBI-4050, is a small molecule drug that has shown promising results in various preclinical and clinical studies. This compound has been synthesized through various methods and has been extensively studied for its potential applications in treating various diseases.
Wissenschaftliche Forschungsanwendungen
6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been extensively studied for its potential applications in treating various diseases, including pulmonary fibrosis, Duchenne muscular dystrophy, and liver fibrosis. In preclinical studies, this compound has shown promising results in reducing fibrosis, inflammation, and oxidative stress in various animal models.
Wirkmechanismus
The mechanism of action of 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the production of various pro-fibrotic and pro-inflammatory cytokines, including TGF-β, TNF-α, and IL-6. Additionally, this compound has been shown to activate the Wnt/β-catenin pathway, which plays a crucial role in tissue repair and regeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to reduce collagen deposition, oxidative stress, and inflammation in various animal models of fibrosis. Additionally, this compound has been shown to improve muscle function and reduce inflammation in animal models of Duchenne muscular dystrophy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is its potential to reduce fibrosis and inflammation in various animal models. Additionally, this compound has been shown to be well-tolerated in preclinical and clinical studies. However, one of the limitations of this compound is its poor solubility, which can make it challenging to administer in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. One potential direction is to investigate the potential of this compound in treating other fibrotic diseases, such as kidney fibrosis and cardiac fibrosis. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis and administration in preclinical studies. Finally, clinical trials are needed to determine the safety and efficacy of this compound in treating various diseases in humans.
Conclusion
In conclusion, this compound is a small molecule drug that has shown promising results in various preclinical and clinical studies. This compound has been synthesized through various methods and has been extensively studied for its potential applications in treating various diseases. This compound has been shown to reduce fibrosis, inflammation, and oxidative stress in various animal models, and further studies are needed to understand its mechanism of action and potential applications in treating various diseases.
Synthesemethoden
6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can be synthesized through various methods, including the condensation of 2-aminobenzimidazole with 2-methoxyacrylonitrile or the reaction of 2-aminobenzimidazole with 2-methoxyacrolein. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
181995-80-2 |
---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H12N2O/c1-14-8-4-5-10-9(7-8)12-11-3-2-6-13(10)11/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
BPYYRTQLEPKPFY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCCC3=N2 |
Kanonische SMILES |
COC1=CC2=C(C=C1)N3CCCC3=N2 |
Synonyme |
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-6-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.